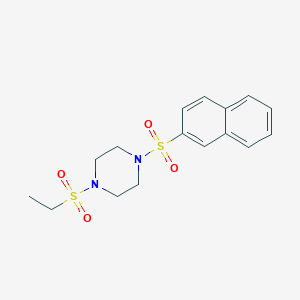
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine, also known as ESNP, is a chemical compound that has been widely studied for its potential applications in scientific research. ESNP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and scientific studies.
作用機序
The mechanism of action of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine is not fully understood, but it is thought to involve the inhibition of voltage-gated sodium channels. This inhibition may be due to the interaction of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine with the channel's pore-forming region, which prevents the movement of sodium ions across the membrane. In addition, 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been shown to have an effect on other ion channels and receptors, including calcium channels and GABA receptors.
Biochemical and Physiological Effects:
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has a variety of biochemical and physiological effects that make it a promising candidate for use in scientific research. In addition to its effects on voltage-gated sodium channels, 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been shown to inhibit the activity of calcium channels and enhance the activity of GABA receptors. These effects can lead to a decrease in neuronal excitability and may have therapeutic implications for a variety of neurological disorders.
実験室実験の利点と制限
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of effects on the nervous system. However, there are also some limitations to using 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine in lab experiments. For example, it may have off-target effects on other ion channels and receptors, which could complicate the interpretation of experimental results. In addition, the effects of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine may vary depending on the experimental conditions, such as the concentration of the compound and the type of cells or tissues being studied.
将来の方向性
There are several future directions for research on 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine. One area of interest is in the development of more selective and potent inhibitors of voltage-gated sodium channels. Another area of research is in the investigation of the effects of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine on other ion channels and receptors, and how these effects may contribute to its overall mechanism of action. Additionally, 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine may have potential applications in the treatment of neurological disorders, and further research is needed to explore these possibilities. Finally, the synthesis and purification of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine may be optimized to improve efficiency and reduce costs, which could make it more accessible for use in scientific research.
合成法
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine can be synthesized using a multi-step process that involves the reaction of piperazine with ethylsulfonyl chloride and 2-naphthylsulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is then purified using column chromatography or recrystallization. The synthesis of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine is relatively straightforward and can be performed using standard laboratory equipment and techniques.
科学的研究の応用
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been shown to have a variety of effects on the nervous system. For example, 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability, which may have therapeutic implications for disorders such as epilepsy and neuropathic pain.
特性
製品名 |
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine |
|---|---|
分子式 |
C16H20N2O4S2 |
分子量 |
368.5 g/mol |
IUPAC名 |
1-ethylsulfonyl-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C16H20N2O4S2/c1-2-23(19,20)17-9-11-18(12-10-17)24(21,22)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,2,9-12H2,1H3 |
InChIキー |
QMFYNRVZEQMAHP-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(1-acetyl-2-pyrrolidinyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B246812.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)

![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

